Cas no 2171762-14-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)

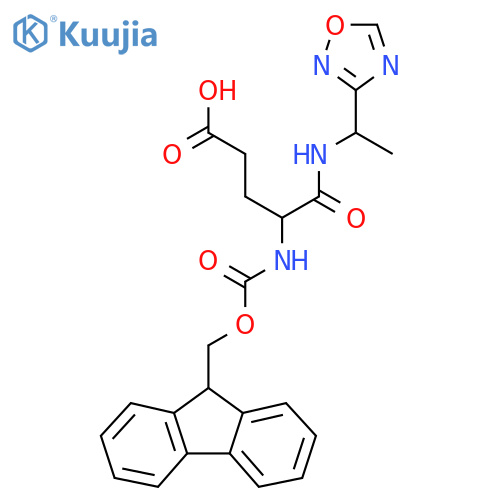

2171762-14-2 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid

- 2171762-14-2

- EN300-1522178

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid

-

- インチ: 1S/C24H24N4O6/c1-14(22-25-13-34-28-22)26-23(31)20(10-11-21(29)30)27-24(32)33-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19-20H,10-12H2,1H3,(H,26,31)(H,27,32)(H,29,30)

- InChIKey: LLUPTMCFMYTNQR-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NC(C1=NOC=N1)C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 464.16958450g/mol

- どういたいしつりょう: 464.16958450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 714

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 144Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1522178-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1522178-2500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1522178-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1522178-0.05g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1522178-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1522178-250mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1522178-1000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1522178-0.1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1522178-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1522178-10.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(1,2,4-oxadiazol-3-yl)ethyl]carbamoyl}butanoic acid |

2171762-14-2 | 10g |

$14487.0 | 2023-06-05 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

2171762-14-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量